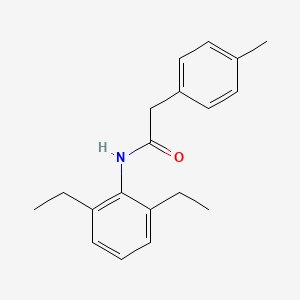
N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPA is a white crystalline solid that is soluble in organic solvents like ethanol, methanol, and chloroform.
科学研究应用
DPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, DPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. DPA has also been studied for its potential use as a drug delivery agent due to its ability to form inclusion complexes with various drugs. In material science, DPA has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In agriculture, DPA has been studied for its potential use as a plant growth regulator.
作用机制
The mechanism of action of DPA is not fully understood. However, it is believed that DPA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in various physiological processes, including inflammation, pain, and fever.
Biochemical and Physiological Effects:
DPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. DPA has also been shown to reduce the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. DPA has been found to be safe and well-tolerated in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
One of the main advantages of using DPA in lab experiments is its ability to form inclusion complexes with various drugs, which can improve their solubility and bioavailability. DPA is also relatively easy to synthesize and has a moderate yield. However, one of the limitations of using DPA in lab experiments is its relatively low potency compared to other anti-inflammatory drugs like aspirin and ibuprofen.
未来方向
There are several future directions for research on DPA. One potential area of research is the development of DPA-based drug delivery systems for various therapeutic agents. Another area of research is the synthesis of new derivatives of DPA with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of DPA and its potential applications in various fields.
Conclusion:
In conclusion, DPA is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPA has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use as a drug delivery agent and precursor for the synthesis of MOFs. Further research is needed to fully understand the mechanism of action of DPA and its potential applications in various fields.
合成方法
DPA can be synthesized using various methods, including the Friedel-Crafts acylation of 2,6-diethylacetanilide with 4-methylbenzoyl chloride, and the reaction of 2,6-diethylacetanilide with 4-methylbenzoyl isocyanate. The yield of DPA synthesis using these methods is around 50-60%.
属性
IUPAC Name |
N-(2,6-diethylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-4-16-7-6-8-17(5-2)19(16)20-18(21)13-15-11-9-14(3)10-12-15/h6-12H,4-5,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRLBFSUFUVVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


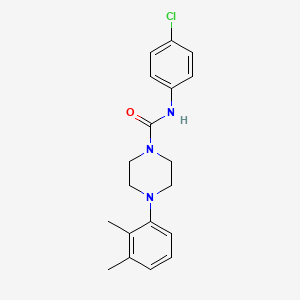
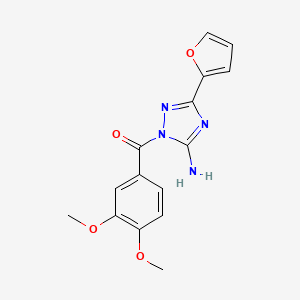
![3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5831396.png)
![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)

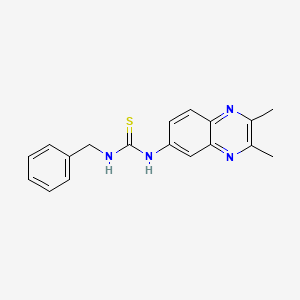

![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)

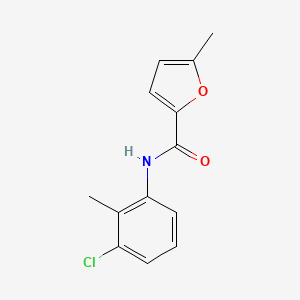

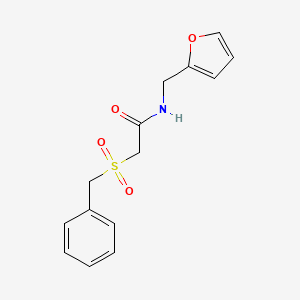
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)